2-Methyl-1-(piperazin-1-yl)propan-1-one

Description

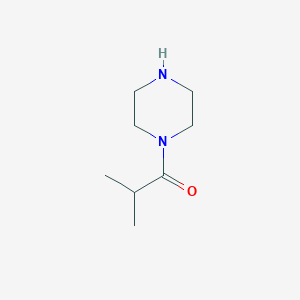

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-piperazin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(2)8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPULDXYXDMNTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375755 | |

| Record name | 1-(2-methylpropanoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71260-16-7 | |

| Record name | 1-(2-methylpropanoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-(piperazin-1-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-1-(piperazin-1-yl)propan-1-one

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 2-Methyl-1-(piperazin-1-yl)propan-1-one (CAS No. 71260-16-7). This N-acylpiperazine derivative is a key building block in medicinal chemistry, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical characteristics, spectroscopic profile, reactivity, and a detailed, field-proven protocol for its synthesis. The guide also explores the broader significance of the N-acylpiperazine scaffold in modern drug discovery, supported by authoritative references.

Introduction: The N-Acylpiperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] When acylated, as in the case of this compound, the resulting N-acylpiperazine moiety serves as a versatile structural motif in the design of a wide array of therapeutic agents. This structural class has been investigated for a range of biological activities, including anticancer and central nervous system (CNS) applications.[2][3] The isobutyryl group in this compound provides a specific lipophilic character and steric hindrance that can influence its interaction with biological targets. This guide aims to provide a detailed chemical and technical overview of this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid at room temperature.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 71260-16-7 | [4] |

| Molecular Formula | C₈H₁₆N₂O | [5] |

| Molecular Weight | 156.23 g/mol | [4][5] |

| Appearance | Colorless Liquid | [4] |

| Purity | ≥97% | [4] |

| Boiling Point | 76-78 °C at 0.15 mmHg | |

| Computed XLogP3 | 0.1 | [5] |

Spectroscopic Profile

While experimentally obtained spectra for this compound are not widely published, a predicted spectroscopic profile can be derived from the analysis of its functional groups and data from analogous compounds.

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Isobutyryl Protons: A doublet for the six equivalent methyl protons (-(CH₃)₂) and a septet for the methine proton (-CH).

-

Piperazine Protons: Two distinct multiplets, likely broad due to nitrogen quadrupolar effects and potential conformational exchange, corresponding to the four protons on the carbons adjacent to the amide nitrogen and the four protons on the carbons adjacent to the secondary amine nitrogen.

-

Amine Proton: A broad singlet for the N-H proton of the secondary amine, which is exchangeable with D₂O.

The carbon NMR spectrum will reflect the eight unique carbon environments.

-

Carbonyl Carbon: A signal in the downfield region, characteristic of an amide carbonyl.

-

Isobutyryl Carbons: Signals for the methine carbon and the two equivalent methyl carbons.

-

Piperazine Carbons: Two signals for the non-equivalent methylene carbons of the piperazine ring.

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

-

N-H Stretch: A moderate absorption band in the region of 3200-3400 cm⁻¹ corresponding to the stretching of the secondary amine N-H bond.[6]

-

C-H Stretch: Sharp absorption bands in the 2850-3000 cm⁻¹ region due to the stretching of the aliphatic C-H bonds.[1]

-

C=O Stretch: A strong, sharp absorption band around 1630-1680 cm⁻¹ characteristic of the tertiary amide carbonyl group.

-

C-N Stretch: Absorption bands in the fingerprint region, typically between 1100-1300 cm⁻¹, corresponding to the C-N stretching vibrations of the piperazine ring and the amide bond.[7]

Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 156. The fragmentation pattern will likely involve characteristic cleavages of the piperazine ring and the isobutyryl group. Common fragmentation pathways for N-acylpiperazines include the cleavage of the C-N bond of the piperazine ring, leading to the formation of characteristic fragment ions.[2]

Synthesis and Reactivity

Synthetic Protocol: Amide Coupling of Piperazine with Isobutyryl Chloride

The most direct and industrially scalable synthesis of this compound is the acylation of piperazine with isobutyryl chloride. A key consideration in this synthesis is controlling the stoichiometry to favor mono-acylation over di-acylation. This can be achieved by using a large excess of piperazine or by employing a mono-protected piperazine derivative. The following protocol outlines a standard laboratory procedure for this transformation.

Materials:

-

Piperazine

-

Isobutyryl chloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Experimental Workflow Diagram:

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (3-5 equivalents) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 equivalents relative to isobutyryl chloride) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of isobutyryl chloride (1.0 equivalent) in anhydrous DCM to the stirred piperazine solution. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford pure this compound.

Reactivity Profile

The reactivity of this compound is primarily dictated by the secondary amine of the piperazine ring. This nitrogen is nucleophilic and can undergo a variety of chemical transformations.

-

N-Alkylation and N-Arylation: The secondary amine can be alkylated or arylated through reactions such as reductive amination with aldehydes or ketones, or through transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.[1]

-

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base will yield the corresponding N-sulfonylpiperazine derivative.

-

Further Acylation: While the first acylation is directed to one nitrogen, the remaining secondary amine can be acylated under more forcing conditions to produce the di-acylated piperazine.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The piperazine moiety is a common feature in drugs targeting the central nervous system, and N-acylpiperazines have been explored as potential anticancer agents.[2][3]

The isobutyryl group can serve as a key pharmacophoric element or as a protecting group that can be later modified. The secondary amine provides a convenient handle for further derivatization, allowing for the construction of diverse chemical libraries for high-throughput screening.

Logical Relationship Diagram:

Caption: Reactivity and potential applications of the title compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Avoid contact with strong oxidizing agents. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if necessary.

Conclusion

This compound is a versatile and valuable building block in organic and medicinal chemistry. Its chemical properties, characterized by the presence of a reactive secondary amine and a stable N-acyl group, make it an ideal starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. This guide provides a comprehensive overview of its synthesis, properties, and reactivity, offering a solid foundation for researchers and drug development professionals working with this important class of compounds.

References

-

AIP Publishing. (n.d.). The Infrared Spectra of N-Acetylglycine and Diketopiperazine in Polarized Radiation at 25° and at -185°C. Retrieved from [Link]

-

MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PMC. (2020). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Retrieved from [Link]

-

BIOSYNCE. (n.d.). This compound CAS 71260-16-7. Retrieved from [Link]

-

MDPI. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Retrieved from [Link]

-

PubMed. (2023). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

-

NIH. (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. Retrieved from [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 3. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 4. CASPRE [caspre.ca]

- 5. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. scispace.com [scispace.com]

An In-Depth Technical Guide to 1-Isobutyrylpiperazine: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-isobutyrylpiperazine, a key chemical intermediate in the pharmaceutical industry. We will delve into its chemical structure, molecular weight, physicochemical properties, and detailed methodologies for its synthesis and characterization. Furthermore, this document will explore the significant role of the piperazine scaffold in drug discovery and the specific applications of 1-isobutyrylpiperazine as a building block for novel therapeutic agents.

Core Molecular Attributes of 1-Isobutyrylpiperazine

1-Isobutyrylpiperazine, also known by its IUPAC name 2-methyl-1-(piperazin-1-yl)propan-1-one, is a monosubstituted piperazine derivative. The core of its structure is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (a piperazine ring). One of these nitrogen atoms is acylated with an isobutyryl group.

// Define nodes for atoms N1 [label="N", pos="0,0!"]; C2 [label="CH2", pos="1.2,0.7!"]; C3 [label="CH2", pos="2.4,0!"]; N4 [label="NH", pos="2.4,-1.4!"]; C5 [label="CH2", pos="1.2,-2.1!"]; C6 [label="CH2", pos="0,-1.4!"]; C7 [label="C", pos="-1.2,0.7!"]; O8 [label="O", pos="-1.2,1.8!"]; C9 [label="CH", pos="-2.4,0!"]; C10 [label="CH3", pos="-3.6,0.7!"]; C11 [label="CH3", pos="-3.6,-0.7!"];

// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1; N1 -- C7; C7 -- O8 [style=double]; C7 -- C9; C9 -- C10; C9 -- C11; } Chemical Structure of 1-Isobutyrylpiperazine

The molecular formula for 1-isobutyrylpiperazine is C₈H₁₆N₂O.[1][2] This composition leads to a calculated molecular weight of approximately 156.23 g/mol .[2] A summary of its key identifiers and properties is provided in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 71260-16-7 | Santa Cruz Biotechnology, BIOSYNCE[3][4] |

| Molecular Formula | C₈H₁₆N₂O | CymitQuimica, PubChem[1][2] |

| Molecular Weight | 156.23 g/mol | PubChem[2] |

| Physical Form | Liquid | CymitQuimica[1] |

| Boiling Point | 76-78 °C at 0.15 mmHg | BIOSYNCE[4] |

The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperazine ring is a ubiquitous structural motif in a vast array of approved pharmaceutical drugs.[5] Its prevalence can be attributed to a combination of favorable physicochemical properties that are highly desirable in drug candidates. The two nitrogen atoms within the piperazine ring can be readily functionalized, allowing for the creation of diverse chemical libraries and the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

The basicity of the piperazine nitrogens often enhances the aqueous solubility of drug molecules, a critical factor for bioavailability.[5] Furthermore, the piperazine ring can act as a rigid linker or a flexible hinge between different pharmacophoric elements, enabling optimal interaction with biological targets. These advantageous characteristics have led to the incorporation of the piperazine scaffold in drugs with a wide range of therapeutic applications, including antiviral, antibacterial, and anticancer agents.[3]

Synthesis of 1-Isobutyrylpiperazine: An Experimental Protocol

The synthesis of 1-isobutyrylpiperazine is typically achieved through the acylation of piperazine with isobutyryl chloride. A common challenge in the synthesis of monosubstituted piperazines is the potential for disubstitution, where both nitrogen atoms of the piperazine ring are acylated. To circumvent this, a strategic approach employing a large excess of piperazine or the use of a monoprotected piperazine derivative can be employed. Below is a representative experimental protocol for the synthesis of 1-isobutyrylpiperazine.

Materials:

-

Piperazine

-

Isobutyryl chloride

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperazine (5 equivalents) in dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Slowly add triethylamine (1.2 equivalents) to the cooled solution, followed by the dropwise addition of isobutyryl chloride (1 equivalent) dissolved in dichloromethane. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 1-isobutyrylpiperazine can be purified by column chromatography on silica gel to yield the final product as a liquid.[1]

Spectroscopic Characterization

The structural elucidation of 1-isobutyrylpiperazine is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 1-isobutyrylpiperazine is expected to show characteristic signals for the protons of the isobutyryl group and the piperazine ring. The two methyl groups of the isobutyryl moiety would appear as a doublet, while the methine proton would be a septet. The protons on the piperazine ring would likely appear as complex multiplets due to their chemical and magnetic non-equivalence.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the amide, the methine and methyl carbons of the isobutyryl group, and the carbons of the piperazine ring.

Infrared (IR) Spectroscopy:

The IR spectrum of 1-isobutyrylpiperazine would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide functional group, typically appearing in the region of 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the alkyl groups and N-H stretching for the secondary amine in the piperazine ring.

Mass Spectrometry (MS):

The mass spectrum of 1-isobutyrylpiperazine would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the isobutyryl group and fragmentation of the piperazine ring, providing further structural confirmation. Common fragmentation pathways for piperazine derivatives often involve the loss of side chains and the characteristic cleavage of the heterocyclic ring.[2]

Applications in Drug Discovery and Development

1-Isobutyrylpiperazine serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility lies in the presence of a reactive secondary amine on the piperazine ring, which allows for further chemical modifications and the introduction of diverse functionalities. This makes it a key building block in the development of new drug candidates, particularly in the area of oncology, where it has been used as an intermediate in the synthesis of anti-tumor drugs.[4] The isobutyryl group can influence the lipophilicity and metabolic stability of the final compound, while the piperazine moiety provides a point of attachment for other pharmacophoric groups.

Conclusion

1-Isobutyrylpiperazine is a fundamentally important molecule for medicinal chemists and drug development professionals. Its straightforward synthesis, combined with the privileged nature of the piperazine scaffold, makes it a versatile building block for the creation of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and characterization is essential for its effective utilization in the pursuit of new and improved medicines.

References

-

BIOSYNCE. This compound CAS 71260-16-7. [Link]

- Yilmaz, F., & Parlar, A. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-477.

-

PubChem. 1-Methylpiperazine. [Link]

-

MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

-

MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

-

PubChem. This compound. [Link]

- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

Sources

- 1. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine Sigma-Aldrich | Sigma-Aldrich [sigmaaldrich.com]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]

An In-depth Technical Guide to 2-Methyl-1-(piperazin-1-yl)propan-1-one (CAS 71260-16-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Key Pharmaceutical Intermediate

2-Methyl-1-(piperazin-1-yl)propan-1-one, registered under CAS number 71260-16-7, is a pivotal chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of novel therapeutic agents.[1] Its unique structural combination of a piperazine ring and an isobutyryl group imparts a versatile reactivity profile, making it a valuable building block for drug discovery and development. This guide provides a comprehensive overview of its physical and chemical properties, supported by field-proven insights and detailed experimental protocols, to empower researchers in harnessing its full potential. The piperazine moiety is a common feature in a wide array of approved drugs, valued for its ability to modulate pharmacokinetic properties and serve as a scaffold for interacting with biological targets.[2]

Physicochemical Characteristics: A Tabulated Overview

The fundamental physical and chemical properties of this compound are summarized below. These parameters are critical for designing synthetic routes, developing analytical methods, and ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 71260-16-7 | [3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-(2-Methylpropanoyl)-piperazine, 1-Isobutyrylpiperazine | [1][3] |

| Molecular Formula | C₈H₁₆N₂O | [3] |

| Molecular Weight | 156.23 g/mol | [3][4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 76-78 °C at 0.15 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 122.2 ± 25.4 °C | [1] |

| Refractive Index | 1.466 | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | [1] |

| pKa | 8.37 ± 0.10 (Predicted) | [1] |

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the tertiary amide and the secondary amine within the piperazine ring.

The piperazine moiety offers a nucleophilic secondary amine, which is the primary site for further chemical modifications. This allows for the introduction of a wide range of substituents through reactions such as alkylation, acylation, and arylation. The amide linkage, on the other hand, is relatively stable but can be hydrolyzed under harsh acidic or basic conditions. This differential reactivity is a key asset in multi-step syntheses, enabling selective functionalization of the piperazine ring.

Representative Synthetic Protocol: N-Alkylation of Piperazine

A common method for the synthesis of N-acylpiperazines like CAS 71260-16-7 involves the acylation of piperazine. Below is a representative protocol.

Objective: To synthesize this compound from piperazine and isobutyryl chloride.

Materials:

-

Piperazine

-

Isobutyryl chloride

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve piperazine (2 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of isobutyryl chloride (1 equivalent) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: A Focus on Oncology

This compound is frequently utilized as a key intermediate in the synthesis of anti-tumor agents.[1] The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs for various indications, including cancer. Its presence can enhance aqueous solubility, modulate lipophilicity, and provide a crucial point of interaction with biological targets. While the specific blockbuster drug derived from this exact intermediate is not publicly disclosed, its utility is evident in the broader context of piperazine-containing kinase inhibitors and other targeted cancer therapies.[2]

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A standard reversed-phase HPLC method can be used to determine the purity of the compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: Water with 0.1% trifluoroacetic acid (TFA)

-

B: Acetonitrile with 0.1% TFA

Gradient:

-

A suitable gradient from 5% to 95% B over 15-20 minutes.

Detection:

-

UV at 210 nm

Sample Preparation:

-

Dissolve a small amount of the compound in the mobile phase.

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyryl group (a doublet for the two methyl groups and a septet for the methine proton) and the piperazine ring (two multiplets for the methylene protons). The chemical shifts will be influenced by the amide linkage.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the amide, the methine and methyl carbons of the isobutyryl group, and the methylene carbons of the piperazine ring.[5][6][7][8][9][10]

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry in positive ion mode should reveal the protonated molecule [M+H]⁺ at m/z 157.13. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information.[11]

Caption: Analytical workflow for CAS 71260-16-7 characterization.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: This compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It is advisable to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound (CAS 71260-16-7) is a versatile and valuable building block in modern pharmaceutical research and development. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the synthesis of complex molecular architectures, particularly in the pursuit of novel anti-cancer therapies. This guide has provided a comprehensive overview of its key characteristics and practical methodologies to aid researchers in its effective and safe utilization.

References

-

This compound CAS 71260-16-7. BIOSYNCE. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]

-

2-(4-(METHYLSULFONYL)PIPERAZIN-1-YL)PROPAN-1-OL, (S)-. precisionFDA. Available from: [Link]

-

Olaparib Methoxy Derivative. SynZeal. Available from: [Link]

-

Shanghai Biobond Pharmaceutical Co.,Ltd. Product Catalog. Available from: [Link]

-

CAS 71260-16-7 MFCD04973344-2-Methyl-1-(Piperazin... LabNovo. Available from: [Link]

-

(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. ResearchGate. Available from: [Link]

-

Acyl Piperazine Opioids, Including 2-Methyl-AP-237. GOV.UK. Available from: [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available from: [Link]

-

1-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)propan-1-one - Optional[13C NMR]. SpectraBase. Available from: [Link]

-

474711-89-2,Piperazine-1-carboxamide Hydrochloride... Available from: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

-

mass spectrum of 2-methylpropan-1-ol. doc brown. Available from: [Link]

-

Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. doc brown. Available from: [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H16N2O | CID 2761409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 2-Methyl-1-propanol(78-83-1) 13C NMR spectrum [chemicalbook.com]

- 10. Piperazine(110-85-0) 13C NMR spectrum [chemicalbook.com]

- 11. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-1-(piperazin-1-yl)propan-1-one

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of the compound 2-Methyl-1-(piperazin-1-yl)propan-1-one. In the absence of comprehensive published spectral libraries for this specific molecule, this guide adopts a predictive and methodological approach. It outlines the expected spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and provides detailed protocols for data acquisition and interpretation, ensuring scientific integrity and enabling researchers to validate the structure and purity of this compound.

Introduction and Molecular Structure

This compound (C₈H₁₆N₂O, Molar Mass: 156.23 g/mol ) is a synthetic organic compound featuring a tertiary amide linking an isobutyryl group to a piperazine ring. Its structure suggests its potential utility as a building block in medicinal chemistry, where the piperazine moiety is a common pharmacophore. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research or drug development program. This guide details the integrated spectroscopic approach required to achieve this confirmation.

Molecular Structure:

Predicted Spectroscopic Data & Interpretation

This section details the predicted spectroscopic signature of this compound. The predictions are derived from established chemical shift theory, correlation tables, and known fragmentation patterns of related functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum of the title compound in a common solvent like CDCl₃ would exhibit distinct signals for each unique proton environment.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~ 1.15 | Doublet | 6H | (CH₃ )₂CH- | Protons on the two methyl groups are equivalent and split by the adjacent methine proton. |

| b | ~ 2.80 | Septet | 1H | (CH₃)₂CH - | Methine proton is split by the six equivalent protons of the two methyl groups. |

| c | ~ 2.85 | Triplet | 4H | -NH -CH₂ -CH₂ - | Protons on the two methylene groups adjacent to the secondary amine are equivalent and coupled to the neighboring methylene protons. |

| d | ~ 3.60 | Triplet | 4H | -C(=O)-N-CH₂ -CH₂ - | Protons on the methylene groups adjacent to the amide nitrogen are deshielded by the carbonyl group and coupled to the neighboring methylene protons. |

| e | ~ 1.90 | Singlet (broad) | 1H | -NH - | The N-H proton signal is often broad and may exchange with trace water in the solvent, which can affect its chemical shift and multiplicity. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 175 | C =O | The carbonyl carbon of the tertiary amide is significantly deshielded. |

| ~ 45 | Piperazine C (adjacent to N-H) | Carbons adjacent to the secondary amine. |

| ~ 42 | Piperazine C (adjacent to N-C=O) | Carbons adjacent to the amide nitrogen are slightly deshielded. |

| ~ 35 | -C H(CH₃)₂ | The methine carbon of the isobutyryl group. |

| ~ 20 | -CH(C H₃)₂ | The equivalent methyl carbons of the isobutyryl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For a liquid sample, this can be run "neat" as a thin film between salt plates.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3300 | Medium, Broad | N-H Stretch | Secondary Amine (Piperazine) |

| 2970-2850 | Strong | C-H Stretch | Aliphatic (isobutyryl and piperazine CH₂) |

| ~ 1640 | Strong | C=O Stretch | Tertiary Amide |

| 1470-1450 | Medium | C-H Bend | CH₂ and CH₃ Scissoring/Bending |

| 1250-1020 | Medium | C-N Stretch | Amine and Amide |

The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1640 cm⁻¹ and the broad N-H stretch from the piperazine ring around 3300 cm⁻¹. The absence of other characteristic bands can be just as informative, confirming the lack of other functional groups like hydroxyls or nitriles.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using a technique like Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺·), which can then fragment into smaller, characteristic ions.

Predicted Mass Spectrometry Data (EI):

-

Molecular Ion (M⁺·): m/z = 156. This peak, corresponding to the intact molecule with one electron removed, confirms the molecular weight.

-

Major Fragment Ions:

-

m/z = 113: Loss of the isopropyl group (•CH(CH₃)₂), resulting from α-cleavage adjacent to the carbonyl.

-

m/z = 85: The piperazine ring fragment [C₄H₉N₂]⁺, formed by cleavage of the amide bond. This is a common fragmentation pathway for piperazine amides.

-

m/z = 71: The isobutyryl cation [CH(CH₃)₂CO]⁺.

-

m/z = 56: A common fragment from the piperazine ring, [C₃H₆N]⁺.

-

m/z = 43: The isopropyl cation [(CH₃)₂CH]⁺, which is expected to be a very stable and thus abundant fragment.

-

Experimental Protocols

Adherence to standardized protocols is critical for obtaining high-quality, reproducible spectroscopic data.

NMR Sample Preparation and Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL

-

High-quality 5 mm NMR tube

-

Pipette or syringe

-

Vortex mixer (optional)

Procedure:

-

Accurately weigh the sample and transfer it into a clean, dry vial.

-

Add the deuterated solvent (approx. 0.6 mL) to the vial and gently mix until the sample is fully dissolved.

-

Using a pipette, carefully transfer the solution into the NMR tube, ensuring no solid particles are present. The liquid height should be approximately 4-5 cm.

-

Cap the NMR tube securely and wipe the outside clean.

-

Insert the tube into a spinner turbine and adjust the depth using a gauge.

-

Insert the sample into the NMR spectrometer.

-

Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

Acquire a standard ¹H spectrum (typically 8-16 scans).

-

Acquire a proton-decoupled ¹³C spectrum (requires a higher number of scans, e.g., 1024 or more, due to the low natural abundance of ¹³C).

-

-

Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

IR Spectrum Acquisition (Neat Liquid)

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 drops)

-

FTIR spectrometer

-

Salt plates (NaCl or KBr), clean and dry

-

Pipette

-

Acetone or other suitable solvent for cleaning

Procedure:

-

Ensure the salt plates are clean and transparent. If necessary, clean them with a small amount of dry acetone and wipe with a soft tissue.

-

Using a pipette, place one drop of the liquid sample onto the center of one salt plate.

-

Place the second salt plate on top and gently press to spread the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

Place the "sandwich" assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum (typically by co-adding 16-32 scans).

-

Clean the salt plates thoroughly with solvent immediately after use and return them to a desiccator to prevent moisture damage.

Mass Spectrum Acquisition (EI)

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Procedure:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a GC inlet.

-

The sample is vaporized and enters the ionization chamber where it is bombarded with high-energy electrons (typically 70 eV for EI).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

Integrated Data Analysis Workflow

No single spectroscopic technique provides a complete structural picture. The power of this approach lies in the synthesis of complementary data from multiple techniques. The workflow below illustrates the logical process of structure confirmation.

Caption: Workflow for Spectroscopic Structure Elucidation.

This systematic process ensures that all pieces of evidence are consistent with the proposed structure. The molecular weight from MS provides the overall formula constraint. IR confirms the presence of the core functional groups. ¹³C NMR confirms the number of unique carbons, and ¹H NMR provides detailed information about the connectivity of the molecular skeleton.

Conclusion

The structural characterization of this compound is reliably achieved through a multi-technique spectroscopic approach. By combining the predictive power of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry with rigorous, standardized experimental protocols, researchers can unambiguously confirm the identity and purity of this compound. This guide provides the foundational framework and practical methodologies necessary for drug development professionals and scientists to confidently perform this essential analysis.

References

-

Compound Interest. (2015, May 7). Mass Spectrometry and a Guide to Interpreting Mass Spectra. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761409, this compound. PubChem. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. Available at: [Link]

-

Kintek Solution. (n.d.). Sample Preparation Techniques For Infrared Spectroscopy Analysis. Available at: [Link]

-

OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Available at: [Link]

- Study.com

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-1-(piperazin-1-yl)propan-1-one

Foreword: Navigating the Known and the Inferred

In the landscape of pharmaceutical research and development, the journey of a molecule from a synthetic intermediate to a well-characterized therapeutic agent is often complex. The subject of this guide, 2-Methyl-1-(piperazin-1-yl)propan-1-one, is primarily recognized as a crucial building block in the synthesis of more complex pharmaceutical entities, notably in the development of anti-tumor agents[1]. Direct, comprehensive studies elucidating its intrinsic mechanism of action as a standalone agent are not extensively available in public literature.

This guide, therefore, adopts a scientifically rigorous, inferential approach. By examining the well-documented pharmacological activities of structurally analogous compounds containing the core piperazine moiety, we can construct a robust hypothesis regarding the potential biological targets and signaling pathways that this compound may modulate. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding to guide future empirical investigation.

Chemical Identity and Properties

This compound is a synthetic organic compound featuring a central piperazine ring, a versatile pharmacophore known for its presence in a wide array of biologically active molecules[2][3].

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 71260-16-7[1][4][5] |

| Molecular Formula | C₈H₁₆N₂O[4] |

| Molecular Weight | 156.23 g/mol [4][5] |

| Structure | (See Figure 1) |

The presence of the piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a key determinant of its chemical properties and, by extension, its potential biological interactions. This moiety can be readily functionalized, which explains its frequent use as a synthetic intermediate[1].

The Piperazine Pharmacophore: A Gateway to Diverse Biological Activity

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs with diverse mechanisms of action. Derivatives of piperazine have been shown to exhibit a range of activities, including but not limited to antipsychotic, antidepressant, antimicrobial, and anticancer effects[3][6][7]. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and can be protonated at physiological pH, influencing the molecule's solubility, membrane permeability, and interaction with biological targets.

Inferred Mechanism of Action: A Synthesis of Analog-Based Evidence

Based on the pharmacological profiles of structurally related piperazine-containing compounds, we can postulate several potential mechanisms of action for this compound. It is crucial to underscore that these are hypothetical pathways that require experimental validation.

Modulation of Central Nervous System (CNS) Receptors

A significant number of piperazine derivatives exert their effects by interacting with neurotransmitter receptors in the central nervous system.

-

Dopamine Receptor Antagonism: Structurally similar compounds have demonstrated activity at dopamine receptors (specifically the D2 subtype)[6]. Antagonism of these receptors is a hallmark of typical antipsychotic agents used in the treatment of schizophrenia and other psychotic disorders.

-

Serotonin Receptor Modulation: Interaction with serotonin (5-HT) receptors is another common feature of piperazine-based CNS drugs[6]. Depending on the specific receptor subtype and the nature of the interaction (agonist, antagonist, or partial agonist), this can lead to antidepressant, anxiolytic, or antipsychotic effects.

The logical workflow for investigating these potential CNS effects is outlined below.

Anticancer Activity

Derivatives of piperazine have shown promise as anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis[7][8]. The proposed mechanisms for these effects are varied and can include:

-

Enzyme Inhibition: Certain piperazine-containing molecules can act as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as protein kinases or enzymes involved in metabolic pathways like fatty acid oxidation[8].

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

A potential signaling pathway for the induction of apoptosis is depicted below.

Methodologies for Mechanistic Elucidation

To empirically determine the mechanism of action of this compound, a multi-faceted experimental approach is required.

Receptor and Enzyme Profiling

Objective: To identify the primary molecular targets of the compound.

Protocol:

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Assay Panel: Submit the compound for screening against a broad panel of receptors, ion channels, and enzymes. Commercially available services typically offer panels of over 100 targets.

-

Binding Assays: For receptor targets, radioligand binding assays are the standard. This involves incubating the target receptor with a labeled ligand and the test compound. The displacement of the radioligand by the test compound is measured to determine binding affinity (Ki).

-

Enzyme Inhibition Assays: For enzymatic targets, assays measuring the conversion of a substrate to a product in the presence and absence of the test compound are performed. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

-

Data Analysis: Analyze the results to identify high-affinity interactions (typically Ki or IC50 values in the nanomolar to low micromolar range).

Cellular Assays for Functional Activity

Objective: To determine the functional consequences of target engagement in a cellular context.

Protocol:

-

Cell Line Selection: Choose cell lines that endogenously express the identified target(s) or are engineered to overexpress them.

-

Treatment: Treat the cells with a range of concentrations of this compound.

-

Functional Readout: Measure a downstream signaling event appropriate for the target. Examples include:

-

cAMP Assays: For G-protein coupled receptors (GPCRs) that couple to adenylyl cyclase.

-

Calcium Flux Assays: For GPCRs that signal through phospholipase C.

-

Cell Proliferation Assays (e.g., MTT, BrdU): To assess effects on cell growth.[7]

-

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): To measure programmed cell death.

-

-

Dose-Response Analysis: Generate dose-response curves to determine the potency (EC50 or IC50) of the compound in a functional setting.

Conclusion and Future Directions

While this compound is currently established as a valuable synthetic intermediate, its core piperazine structure suggests a high potential for inherent biological activity. The inferential analysis presented in this guide, based on the known pharmacology of related compounds, points towards plausible mechanisms of action in the realms of CNS modulation and anticancer activity.

Future research should be directed at systematically screening this compound against a wide range of biological targets to uncover its primary mechanism of action. The experimental workflows and protocols detailed herein provide a roadmap for such an investigation. A thorough understanding of its pharmacological profile will not only be of academic interest but could also unveil novel therapeutic applications for this molecule and its future derivatives.

References

- Benchchem. (n.d.). 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride.

- Smolecule. (2024, August 10). 2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride.

- BIOSYNCE. (n.d.). This compound CAS 71260-16-7.

- PubChem. (n.d.). This compound.

- Smolecule. (n.d.). 2-(4-Chloro-2-methylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one.

- National Institutes of Health (NIH). (n.d.). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents.

- CymitQuimica. (n.d.). This compound.

- ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

Sources

- 1. biosynce.com [biosynce.com]

- 2. Buy 2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H16N2O | CID 2761409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Buy 2-(4-Chloro-2-methylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one [smolecule.com]

- 7. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility Profile of 1-Isobutyrylpiperazine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility of 1-isobutyrylpiperazine, a derivative of the versatile piperazine scaffold. Due to the limited availability of specific quantitative solubility data in public literature, this guide establishes an inferred solubility profile based on first principles of chemical structure, polarity, and by drawing parallels with structurally analogous compounds. Crucially, this document details standardized, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate reliable data for formulation development, preclinical studies, and process chemistry.

Introduction to 1-Isobutyrylpiperazine: A Structural and Functional Overview

1-Isobutyrylpiperazine is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. Piperazine and its derivatives are of significant interest in medicinal chemistry, forming the core structure of numerous drugs, including anti-anxiety agents, antidepressants, and anti-parasitics.[1] The isobutyryl group, a bulky and moderately non-polar moiety, attached to one of the piperazine nitrogens, significantly influences the molecule's physicochemical properties compared to the parent piperazine.

Chemical Structure:

-

IUPAC Name: 1-(2-methylpropanoyl)piperazine

-

Molecular Formula: C₈H₁₆N₂O

-

Molecular Weight: 156.23 g/mol

-

CAS Number: 31375-18-5

The structure combines a polar, hydrogen-bond-accepting piperazine ring with a more hydrophobic isobutyryl group. This amphiphilic nature is the primary determinant of its solubility across a spectrum of solvents.

Theoretical & Inferred Solubility Profile

The guiding principle for predicting solubility is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[2] The molecular structure of 1-isobutyrylpiperazine features:

-

Polar characteristics: The two nitrogen atoms in the piperazine ring (one of which is a secondary amine) and the carbonyl oxygen of the isobutyryl group can act as hydrogen bond acceptors. The N-H group can also act as a hydrogen bond donor.

-

Non-polar characteristics: The isobutyryl group's isopropyl moiety and the ethylene bridges of the piperazine ring contribute to the molecule's non-polar character.

Based on these features, and by analogy to the known solubility of piperazine and other N-acyl piperazines, we can infer a qualitative solubility profile. Piperazine itself is highly soluble in water and other polar solvents like ethanol.[1][3] The addition of the isobutyryl group is expected to increase its solubility in less polar organic solvents while potentially decreasing its high aqueous solubility.

Table 1: Inferred Qualitative Solubility of 1-Isobutyrylpiperazine in Common Solvents

| Solvent Class | Solvent Example | Inferred Solubility | Rationale for Inference |

| Polar Protic | Water | Moderate to Low | The polar piperazine ring and hydrogen bonding capabilities suggest some aqueous solubility. However, the hydrophobic isobutyryl group will likely reduce solubility compared to unsubstituted piperazine.[4] |

| Methanol, Ethanol | High | These polar protic solvents can engage in hydrogen bonding with the solute, and their alkyl chains can interact favorably with the isobutyryl group.[3] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of amphiphilic molecules.[5] |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, suggesting moderate solubility.[6][7][8][9] | |

| Acetone | Moderate | The polarity of acetone should allow for moderate dissolution of the compound.[3] | |

| Non-Polar | Toluene | Low | As an aromatic, non-polar solvent, toluene is unlikely to effectively solvate the polar functional groups of 1-isobutyrylpiperazine.[3] |

| Hexane | Very Low | The significant polarity of the solute is expected to result in poor solubility in a non-polar alkane.[2] | |

| Diethyl Ether | Low to Moderate | While generally considered non-polar, the ether oxygen can act as a hydrogen bond acceptor, which may lead to some slight solubility.[3] |

Experimental Determination of Solubility: Protocols and Best Practices

To move from an inferred to a quantitative understanding of solubility, rigorous experimental determination is essential.[10] The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[11]

The Equilibrium Shake-Flask Method

This method measures the thermodynamic solubility, which is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid compound.[12]

Protocol:

-

Preparation: Add an excess amount of solid 1-isobutyrylpiperazine to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[13]

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[14] The time to reach equilibrium should be determined empirically.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, use either centrifugation or filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.[12]

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute it with a suitable mobile phase or solvent to a concentration within the linear range of a calibrated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity.[12]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagram 1: Experimental Workflow for the Shake-Flask Method

Caption: Workflow for determining equilibrium solubility.

High-Throughput Screening (HTS) Methods

For early-stage drug discovery, kinetic solubility assays are often employed for their speed.[15] Nephelometry, which measures light scattering from precipitated particles, is a common HTS technique.[12]

Protocol (Nephelometry):

-

Stock Solution: Prepare a high-concentration stock solution of 1-isobutyrylpiperazine in DMSO.

-

Serial Dilution: Dispense the stock solution into a microplate and perform serial dilutions with the aqueous buffer or solvent of interest.

-

Precipitation: As the percentage of the organic co-solvent (DMSO) decreases, the compound may precipitate if its solubility limit is exceeded.

-

Measurement: A laser nephelometer measures the turbidity of each well. The concentration at which a significant increase in light scattering is detected is reported as the kinetic solubility.[12]

Diagram 2: Principle of Nephelometric Solubility Assay

Caption: Light scattering indicates compound precipitation.

Key Factors Influencing Solubility

The solubility of 1-isobutyrylpiperazine is not an immutable constant but is influenced by several environmental factors.

-

Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.[5][11] This relationship should be experimentally verified, as some compounds exhibit different behavior.

-

pH: As a piperazine derivative, 1-isobutyrylpiperazine has basic nitrogen atoms that can be protonated. Its solubility in aqueous media is therefore expected to be highly pH-dependent. At lower pH values (acidic conditions), the compound will form a protonated salt, which is generally much more water-soluble than the free base.[4][16]

-

Polymorphism: The solid-state form of the compound (i.e., whether it is amorphous or one of several crystalline polymorphs) can significantly impact its measured solubility.[12] The most stable crystalline form will have the lowest solubility. It is crucial to characterize the solid form used in solubility experiments.

Conclusion: Practical Implications for Drug Development

A thorough understanding of the solubility of 1-isobutyrylpiperazine is a non-negotiable prerequisite for its advancement as a potential drug candidate. This guide provides a robust framework for this investigation, beginning with a theoretically inferred profile and culminating in detailed, actionable protocols for quantitative measurement. The data generated from these studies will be foundational for formulation scientists in designing delivery systems that ensure adequate bioavailability, for toxicologists in preparing appropriate dosing solutions, and for process chemists in developing scalable purification and crystallization procedures.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Unknown. (n.d.). Solubility test for Organic Compounds. [Link]

-

Jouyban, A. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. [Link]

-

Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Quora. (2017). How to determine the solubility of organic compounds. [Link]

-

Solubility of Things. (n.d.). Piperazine. [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?[Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. (2025). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. [Link]

-

PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [Link]

-

SINTEF. (n.d.). Solid liquid solubility of piperazine. [Link]

-

Physical Chemistry Research. (n.d.). Regular Article. [Link]

-

IUPAC. (n.d.). Solubility Data Series. [Link]

-

MDPI. (n.d.). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. [Link]

-

NIH. (n.d.). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. [Link]

-

MDPI. (2021). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. [Link]

-

MDPI. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K. [Link]

-

MDPI. (n.d.). Solubilization and Thermodynamic Analysis of Isotretinoin in Eleven Different Green Solvents at Different Temperatures. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Solubilization and Thermodynamic Analysis of Isotretinoin in Eleven Different Green Solvents at Different Temperatures | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 11. physchemres.org [physchemres.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. quora.com [quora.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery and Therapeutic Innovation

A Senior Application Scientist's Guide to the Pharmacological Versatility and Therapeutic Applications of Piperazine-Based Compounds

Authored by: [Your Name/Gemini AI]

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a flexible core, the ability to modulate lipophilicity and basicity, and its capacity to form multiple hydrogen bonds, have cemented its role in the development of a vast array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse therapeutic applications of piperazine compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols employed in their evaluation. From combating the uncontrolled proliferation of cancer cells to modulating complex neurological pathways and fighting infectious diseases, piperazine derivatives continue to be a fertile ground for the discovery of novel and effective medicines. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the ever-expanding world of piperazine-based therapeutics.

The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

The prevalence of the piperazine ring in numerous FDA-approved drugs is a testament to its remarkable utility in drug design.[1][2] Its six-membered structure with two opposing nitrogen atoms provides a unique combination of structural rigidity and conformational flexibility. This allows for the precise spatial orientation of various substituents, enabling targeted interactions with biological macromolecules.[3][4] Furthermore, the nitrogen atoms can be readily functionalized, offering a straightforward handle for synthetic chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.[5][6] The basic nature of the piperazine nitrogens often enhances aqueous solubility and can facilitate oral bioavailability, critical attributes for successful drug candidates.[4][5]

Therapeutic Applications of Piperazine Compounds: A Multifaceted Approach

The versatility of the piperazine scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives.[7][8] This guide will explore some of the most significant therapeutic areas where piperazine compounds have made a substantial impact.

Oncology: Targeting the Hallmarks of Cancer

Piperazine derivatives have emerged as a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical development.[1][3] Their mechanisms of action are diverse and often target key pathways involved in cancer progression.

Piperazine-containing compounds have been shown to exert their anticancer effects through various mechanisms, including:

-

Cell Cycle Arrest: Many piperazine derivatives can halt the cell cycle at different phases, preventing the uncontrolled proliferation of cancer cells.[9]

-

Induction of Apoptosis: These compounds can trigger programmed cell death, a crucial mechanism for eliminating malignant cells.[5] Some piperazine derivatives have been shown to induce apoptosis through the activation of caspase pathways and the release of mitochondrial cytochrome c.[5]

-

Enzyme Inhibition: Piperazine-based molecules can act as potent inhibitors of key enzymes involved in cancer cell signaling and survival, such as protein kinases and topoisomerases.

-

Receptor Antagonism: Certain derivatives can block the activity of receptors that are overexpressed in cancer cells and drive tumor growth.

The anticancer activity of piperazine derivatives is highly dependent on the nature and position of the substituents on the piperazine ring and any attached pharmacophores. For instance, the introduction of specific aryl groups on one of the nitrogen atoms has been shown to be crucial for the cytotoxic activity against various cancer cell lines.[4] The linker connecting the piperazine moiety to other chemical entities also plays a critical role in determining the potency and selectivity of the compound.[10]

A number of FDA-approved anticancer drugs incorporate the piperazine scaffold, highlighting its clinical significance.[1][3]

| Drug Name | Target/Mechanism of Action |

| Imatinib | Tyrosine kinase inhibitor (BCR-Abl, c-KIT, PDGFR) |

| Gefitinib | Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor |

| Erlotinib | Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor |

| Sunitinib | Multi-targeted receptor tyrosine kinase inhibitor |

Central Nervous System (CNS) Disorders: Modulating Neurotransmission

Piperazine derivatives have a long and successful history in the treatment of CNS disorders, particularly as antipsychotics, antidepressants, and anxiolytics.[11][12] Their ability to interact with key neurotransmitter receptors, such as dopamine and serotonin receptors, underpins their therapeutic efficacy.[7][13]

Many typical and atypical antipsychotic drugs feature a piperazine moiety.[7][13] These compounds primarily exert their effects by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain, which is thought to be overactive in psychosis.[14] Atypical antipsychotics often exhibit a broader receptor binding profile, including antagonism of serotonin 5-HT2A receptors, which may contribute to their improved side-effect profile, particularly regarding extrapyramidal symptoms.[14][15]

Piperazine derivatives are also prominent in the treatment of depression and anxiety.[2][16] Many of these compounds act as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), increasing the levels of these neurotransmitters in the synaptic cleft.[17] Others function as agonists or antagonists at specific serotonin receptor subtypes, such as 5-HT1A, to achieve their therapeutic effects.[2]

The SAR for CNS-active piperazines is well-established. The nature of the substituent on the N1 and N4 positions of the piperazine ring is critical for determining the receptor binding affinity and selectivity.[18][19] For example, in many antipsychotics, an arylpiperazine moiety is a key pharmacophore for dopamine and serotonin receptor interactions.[18]

Infectious Diseases: Combating Pathogens

The piperazine scaffold is also a valuable component in the development of drugs to treat infectious diseases caused by viruses, bacteria, fungi, and parasites.[8][20]

Piperazine derivatives have shown promise as antiviral agents against a range of viruses, including influenza virus and HIV.[21][22] Their mechanisms of action can involve inhibiting viral entry into host cells, blocking viral replication enzymes, or interfering with viral assembly.[23]

Several piperazine-containing compounds have demonstrated significant antibacterial, antifungal, and antimalarial properties.[24][25] For instance, some derivatives have been shown to be effective against multidrug-resistant bacteria.[25] In the context of malaria, piperazine derivatives can interfere with crucial metabolic pathways in the parasite.

Experimental Protocols for the Evaluation of Piperazine Compounds